molecular formula C16H12Cl2N5NaO3S B13766266 Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt CAS No. 69762-08-9

Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt

Cat. No.: B13766266
CAS No.: 69762-08-9
M. Wt: 448.3 g/mol
InChI Key: OBXIFFBDSGAAGZ-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a pyrazole ring, and an azo linkage. This compound is notable for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt typically involves the diazotization of 5-amino-3-methyl-1-phenyl-1H-pyrazole followed by coupling with 2,5-dichlorobenzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.

Major Products

    Oxidation: Oxidative cleavage products and quinones.

    Reduction: Corresponding amines and hydrazines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo linkage can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and interaction with various substrates. The molecular targets often include proteins and nucleic acids, where the compound can bind and induce changes in structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-methyl-
  • Benzenesulfonic acid, 4-chloro-3-(3-methyl-5-oxo-2-pyrazolin-1-yl)
  • Sulfanilic acid
  • p-Toluenesulfonic acid

Uniqueness

Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. Its azo linkage provides vibrant coloration, while the sulfonic acid group ensures high solubility and reactivity, making it particularly valuable in dyeing and staining applications.

Properties

CAS No.

69762-08-9

Molecular Formula

C16H12Cl2N5NaO3S

Molecular Weight

448.3 g/mol

IUPAC Name

sodium;4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C16H13Cl2N5O3S.Na/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8H,19H2,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

OBXIFFBDSGAAGZ-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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